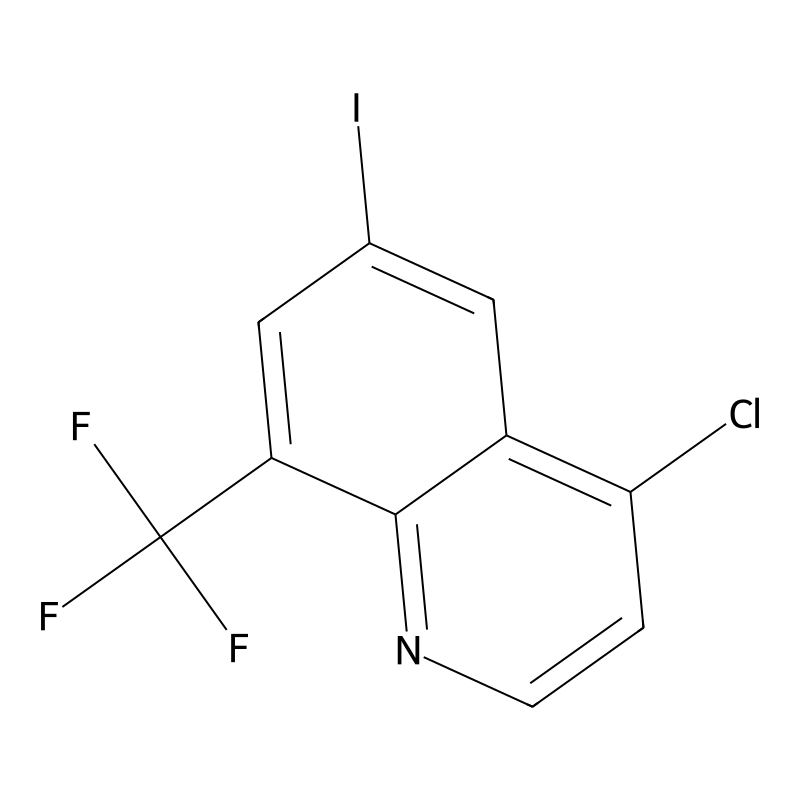

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .

- Trifluoromethylpyridines (TFMP) and its derivatives have major applications in the agrochemical and pharmaceutical industries .

- The major use of TFMP derivatives is in the protection of crops from pests .

- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Many candidates are currently undergoing clinical trials .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs

Synthesis and Application of Trifluoromethylpyridines

Functionalized Quinoline Motifs

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a heterocyclic compound characterized by a quinoline backbone, which is a fused bicyclic structure containing a benzene ring and a pyridine ring. This compound features three significant substituents: a chlorine atom at the 4-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position. The unique combination of these halogen atoms and the trifluoromethyl group imparts distinct chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science .

- Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.

- Oxidation and Reduction Reactions: The compound can undergo changes in its oxidation state, affecting the quinoline ring's electronic properties.

- Cyclization Reactions: It can serve as a precursor for synthesizing more complex heterocycles through cyclization processes .

Research indicates that 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline exhibits potential biological activities. It has been investigated for:

- Antibacterial Properties: Preliminary studies suggest efficacy against certain bacterial strains.

- Antiviral Activity: Its structure may interact with viral components, inhibiting replication.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological pathways, making it a candidate for drug development .

The synthesis of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline typically involves multi-step reactions. Common methods include:

- Starting Material: The synthesis often begins with 2-trifluoromethylaniline.

- Cyclization: This precursor undergoes cyclization with appropriate reagents under controlled conditions to form the quinoline structure.

- Halogenation: Subsequent reactions introduce chlorine and iodine substituents at the desired positions on the quinoline ring.

- Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity .

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline has diverse applications:

- Medicinal Chemistry: It serves as a building block for developing novel pharmaceuticals.

- Organic Synthesis: Utilized as a reagent in various organic reactions to synthesize complex molecules.

- Material Science: Employed in producing specialty chemicals and materials with unique properties due to its trifluoromethyl group .

The interaction studies of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline focus on its mechanism of action within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. Research indicates that it may disrupt cellular processes by inhibiting specific enzymes or pathways involved in disease mechanisms .

Several compounds share structural similarities with 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline. Notable examples include:

| Compound Name | Key Features |

|---|---|

| 4-Chloro-8-(trifluoromethyl)quinoline | Lacks iodine; focuses on trifluoromethyl effects |

| 6-Iodo-8-(trifluoromethyl)quinoline | Lacks chlorine; retains trifluoromethyl group |

| 4-Chloro-6-iodoquinoline | No trifluoromethyl group; simpler reactivity |

Uniqueness of 4-Chloro-6-Iodo-8-(Trifluoromethyl)quinoline

This compound is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups, which significantly influence its reactivity and properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogens modify electronic characteristics, making it distinct from its analogs .